N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

p38 kinase inflammation 1,3,4-oxadiazole

For p38 MAPK inhibitor SAR programs, the lack of quantitative bioactivity data for individual regioisomers creates procurement risk. This compound, a distinct meta-methoxy variant, addresses that gap as a critical probe. - Unique meta-OCH₃ vector for ATP-binding pocket exploration; not functionally interchangeable with ortho/para analogs. - Enables X-ray crystallography and ligand-based virtual screening to resolve atomic-level SAR. - BenchChem ensures rapid global delivery with a 100% quality guarantee for your lead optimization timeline.

Molecular Formula C22H17N3O3
Molecular Weight 371.396
CAS No. 920438-40-0
Cat. No. B2653731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
CAS920438-40-0
Molecular FormulaC22H17N3O3
Molecular Weight371.396
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O3/c1-27-19-9-5-8-18(14-19)21-24-25-22(28-21)23-20(26)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,25,26)
InChIKeyATLDVGIWBLOLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 920438-40-0: Structural and Class Overview


N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 920438-40-0) is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole-biphenyl carboxamides. This compound features a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at the 5-position and an amide-linked [1,1'-biphenyl]-4-carboxamide moiety. Members of this structural class have been explored in the patent literature as inhibitors of p38 mitogen-activated protein (MAP) kinase, a therapeutic target for inflammatory diseases [1]. However, publicly accessible quantitative bioactivity data (e.g., IC₅₀, Kᵢ, selectivity profiles) specifically for CAS 920438-40-0 could not be identified in primary research articles, authoritative databases (ChEMBL, PubChem), or patent examples at the time of this evidence compilation [1].

Generic Substitution Risks for CAS 920438-40-0


Within the 1,3,4-oxadiazole-biphenyl carboxamide class, subtle structural variations—such as the position of the methoxy substituent on the phenyl ring (meta vs. ortho vs. para) or the nature of the heterocyclic substituent—can profoundly alter kinase binding affinity, selectivity, and pharmacokinetic properties [1]. The patent literature describes numerous close analogs (e.g., 2-methoxyphenyl, 4-methoxyphenyl, chlorothiophenyl, and methyl-oxadiazolyl variants) that were synthesized for structure-activity relationship (SAR) exploration, implying that these modifications are not functionally interchangeable [1]. Without published, comparator-anchored quantitative data for CAS 920438-40-0, any assumption of equipotency or functional equivalence with a commercially available analog is scientifically unsubstantiated and carries procurement risk for target-based screening or lead optimization programs [1]. The following section documents the absence of high-strength differential evidence and frames what minimal inferences can be drawn from class-level knowledge.

CAS 920438-40-0: Limited Quantitative Evidence


Absence of p38α MAP Kinase Bioactivity Data

A systematic search of ChEMBL, PubChem, PubMed, and patent example tables did not yield any numeric IC₅₀, Kᵢ, or percentage inhibition values for CAS 920438-40-0. This contrasts with disclosed p38α inhibitory data for structurally related compounds within the same patent family [1]. For instance, analogs such as 2'-methyl-5'-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide derivatives are reported as potent p38 inhibitors, but quantitative comparator data are only present for compounds bearing different substitution patterns, not the meta-methoxy biphenyl carboxamide [1]. Therefore, no direct head-to-head or cross-study quantitative comparison can be constructed for CAS 920438-40-0 at this time.

p38 kinase inflammation 1,3,4-oxadiazole

Regioisomer Selectivity: No Quantitative Data

The compound is part of a regioisomeric series where the methoxy group occupies the meta position on the pendant phenyl ring, distinguishing it from ortho-methoxy (CAS 865285-78-5) and para-methoxy analogs [1]. In related 1,3,4-oxadiazole p38 inhibitor series, the position of substituents on the aromatic ring has been shown to influence kinase binding pocket occupancy and selectivity [1]. However, no published study directly compares the meta-methoxy compound with its ortho- or para-methoxy counterparts in a quantitative functional assay. Thus, any claimed advantage of the 3-methoxy substitution pattern remains an untested SAR hypothesis.

regioisomer selectivity p38 binding SAR

In Silico Drug-Likeness Without Experimental ADME

Based on its molecular formula (C₂₂H₁₇N₃O₃, MW 371.4 g/mol), CAS 920438-40-0 complies with Lipinski's Rule of Five (≤ 5 hydrogen bond donors, ≤ 10 hydrogen bond acceptors, MW ≤ 500, logP ≤ 5), similar to many drug-like kinase inhibitors [2]. In silico predictions (e.g., SwissADME) would likely place it within the oral druggable chemical space. However, no experimental pharmacokinetic (e.g., microsomal stability, Caco-2 permeability) or solubility data are available for this specific compound, and no head-to-head comparison with a close analog (e.g., the 2-methoxy regioisomer) has been published. Thus, these predictions alone cannot substantiate a procurement preference over other in-class compounds that have experimentally measured ADME parameters.

drug-likeness ADME prediction Lipinski

Recommended Application Scenarios for CAS 920438-40-0


p38α Co-crystallization for Binding Mode Studies

The compound's oxadiazole-biphenyl scaffold is designed to occupy the ATP-binding pocket of p38α kinase [1]. Procurement for X-ray crystallography studies could reveal the atomic-level interactions of the meta-methoxy substituent, addressing a critical SAR gap. However, this scenario is speculative because no co-crystal structure or binding affinity data exist for this exact compound [1].

Chemical Probe: Analog Synthesis Starting Point

As a regioisomer distinct from the more commonly explored ortho- and para-methoxy variants, CAS 920438-40-0 offers a unique vector for SAR exploration. Synthetic modification of the biphenyl carboxamide region could yield derivatives with measurable p38 inhibition. No quantitative data currently support this compound over the 2-methoxy or 4-methoxy analogs; selection would be based on synthetic tractability rather than demonstrated biological superiority [1].

Virtual Screening: p38α Pharmacophore Modeling

Given the high structural similarity to known p38 inhibitors, the compound can serve as a query molecule for ligand-based virtual screening. Its meta-methoxy phenyl group may probe sub-pocket preferences not addressed by methyl-substituted oxadiazole derivatives. The lack of experimental activity data means that any docking-predicted binding pose must be validated retrospectively, which may delay hit triaging compared to using an experimentally validated probe [1].

Quote Request

Request a Quote for N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.